KPT-185

XPO1 NSCLC SAR

Choose KPT-185 (CAS 1333151-73-7) as the definitive in vitro tool for XPO1/CRM1 research. As the prototype SINE, it is essential for establishing baseline activity, validating target engagement, and probing resistance mechanisms. This irreversible inhibitor provides a unique and cost-effective benchmark for preclinical pharmacology, making it an indispensable procurement for any laboratory working with nuclear export pathways.

Molecular Formula C16H16F3N3O3
Molecular Weight 355.32
CAS No. 1333151-73-7
Cat. No. B608369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKPT-185
CAS1333151-73-7
SynonymsKPT-185
Molecular FormulaC16H16F3N3O3
Molecular Weight355.32
Structural Identifiers
SMILESCC(C)OC(=O)C=CN1C=NC(=N1)C2=CC(=CC(=C2)OC)C(F)(F)F
InChIInChI=1S/C16H16F3N3O3/c1-10(2)25-14(23)4-5-22-9-20-15(21-22)11-6-12(16(17,18)19)8-13(7-11)24-3/h4-10H,1-3H3/b5-4-
InChIKeyNLNGWFLRRRYNIL-PLNGDYQASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

KPT-185 (CAS 1333151-73-7): A Foundational XPO1/CRM1 Inhibitor for Preclinical Nuclear Export Studies


KPT-185 is a small-molecule Selective Inhibitor of Nuclear Export (SINE) that irreversibly targets Exportin 1 (XPO1/CRM1), the primary mediator of protein export from the nucleus [1]. As an early prototype in the SINE class, it demonstrates potent antiproliferative activity across a range of hematological and solid tumor cell lines, with IC50 values varying from low nanomolar to submicromolar ranges depending on the cell type . It is a foundational tool compound for investigating XPO1 biology, target engagement, and mechanisms of resistance in vitro [2].

Critical Procurement Considerations for KPT-185: Why Analogs Like KPT-330 and KPT-276 Cannot Substitute


KPT-185 cannot be substituted by its clinical-stage analogs, selinexor (KPT-330) or KPT-276, without compromising specific experimental outcomes. KPT-185 is a distinct chemical entity (C16H16F3N3O3, MW 355.31) with a unique binding mode as an early, irreversible SINE compound [1]. It serves as a specific tool for in vitro mechanistic studies and resistance modeling, whereas its later-generation counterparts were optimized for improved oral bioavailability and in vivo pharmacokinetics . Substituting a compound like KPT-330 for KPT-185 would alter a study's context from an in vitro proof-of-concept or mechanistic interrogation to an in vivo preclinical development model, which carries different pharmacokinetic and pharmacodynamic parameters [2].

Quantitative Differentiation Guide: Verifiable Evidence for Prioritizing KPT-185 in Scientific Selection


KPT-185 as a Prototype Compound: In Vitro Potency Comparison in NSCLC Cell Lines

KPT-185 and its clinical analog KPT-330 show a high degree of correlation in their sensitivity profiles across a panel of non-small cell lung cancer (NSCLC) lines. However, KPT-185 serves as the prototype SINE in this dataset, establishing the baseline efficacy from which the correlation was derived. The data demonstrates that the fundamental XPO1 inhibitory activity is conserved, but KPT-185's distinct physicochemical properties make it the appropriate tool for in vitro target validation and structure-activity relationship (SAR) studies that preceded the development of orally bioavailable analogs [1].

XPO1 NSCLC SAR Preclinical Dose Response

KPT-185 PK Limitations Define its Exclusive Utility as an In Vitro Tool vs. KPT-276/KPT-330

A direct comparative pharmacokinetic study in mice revealed that KPT-185 is unsuitable for in vivo use due to its poor oral bioavailability and systemic exposure. In contrast, its later-generation analogs KPT-276 and KPT-330 (selinexor) were specifically optimized to overcome this limitation. This difference is the single most critical factor for procurement decisions [1].

Pharmacokinetics Bioavailability In Vivo Drug Selection KPT-276 Selinexor

KPT-185 as a Reference Compound for Inducing Acquired Resistance Mechanisms

KPT-185 is uniquely characterized as the selection agent for generating SINE-resistant cell lines. A dedicated study used prolonged incubation with gradually increasing concentrations of KPT-185 to derive a resistant HT1080 human fibrosarcoma cell line, which was then used to decipher mechanisms of sensitivity and resistance to the entire SINE class. This established a specific, KPT-185-derived model for investigating resistance pathways [1].

Drug Resistance Mechanism of Action HT1080 Acquired Resistance SINE

KPT-185 Demonstrates Higher Potency in Non-Hodgkin Lymphoma Models Compared to AML

Within the context of in vitro activity, KPT-185 exhibits significantly higher potency in panels of Non-Hodgkin Lymphoma (NHL) cell lines compared to Acute Myeloid Leukemia (AML) cell lines. This quantitative difference is critical for selecting the appropriate disease model for target validation studies .

Non-Hodgkin Lymphoma NHL Potency Cell Panel IC50

Validated Research Scenarios for KPT-185 Based on Quantitative Evidence


In Vitro Target Validation and Mechanistic Profiling of XPO1/CRM1 Inhibition

As the prototype SINE compound, KPT-185 is ideal for establishing baseline in vitro activity and exploring the molecular consequences of XPO1 blockade. Its potency in Non-Hodgkin Lymphoma (NHL) models (median IC50 ~25 nM) and its correlation with selinexor's activity in NSCLC [1] make it a cost-effective, foundational tool for initial target engagement studies, gene expression analysis, and immunoblotting to validate nuclear accumulation of tumor suppressor proteins (e.g., p53, FOXO3a) [2] before advancing to more complex models.

Generation and Study of Acquired Drug Resistance to XPO1 Inhibition

KPT-185 is the specific selection agent for generating the primary in vitro models of acquired resistance to the SINE class. Prolonged culture of sensitive cell lines (e.g., HT1080) with escalating doses of KPT-185 yields stable resistant clones with >100-fold reduced sensitivity [3]. This model is essential for identifying the genetic and signaling pathway alterations that drive resistance, a critical area of research for improving the clinical durability of XPO1 inhibitors.

Benchmarking New XPO1 Inhibitors and Chemical Probes in Structure-Activity Relationship (SAR) Studies

Given its well-characterized profile as an early, irreversible SINE , KPT-185 serves as a crucial internal control and benchmark for medicinal chemistry and pharmacology groups developing next-generation XPO1 antagonists. Its distinct pharmacokinetic liabilities (poor oral bioavailability) [4] provide a clear 'before' comparison point against which the improved ADME/PK properties of novel analogs can be quantitatively measured and demonstrated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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